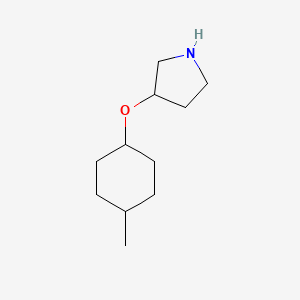
3-((4-Methylcyclohexyl)oxy)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-Methylcyclohexyl)oxy)pyrrolidine is a chemical compound with the molecular formula C11H21NO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a 4-methylcyclohexyl group attached via an oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Methylcyclohexyl)oxy)pyrrolidine typically involves the reaction of 4-methylcyclohexanol with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-((4-Methylcyclohexyl)oxy)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring or the cyclohexyl group can be modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
3-((4-Methylcyclohexyl)oxy)pyrrolidine has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for developing new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-((4-Methylcyclohexyl)oxy)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound, which lacks the 4-methylcyclohexyl group.
N-Methylpyrrolidine: A derivative with a methyl group attached to the nitrogen atom.
Cyclohexylpyrrolidine: A compound with a cyclohexyl group attached to the pyrrolidine ring.
Uniqueness
3-((4-Methylcyclohexyl)oxy)pyrrolidine is unique due to the presence of the 4-methylcyclohexyl group, which imparts specific chemical and physical properties.
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
3-(4-methylcyclohexyl)oxypyrrolidine |
InChI |
InChI=1S/C11H21NO/c1-9-2-4-10(5-3-9)13-11-6-7-12-8-11/h9-12H,2-8H2,1H3 |
InChI Key |
XVHKSJKZUIWETB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)OC2CCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylicacidhydrochloride](/img/structure/B13536810.png)
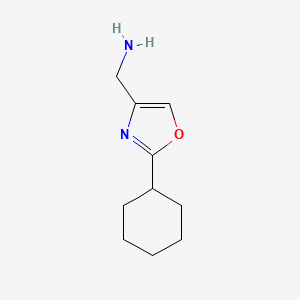
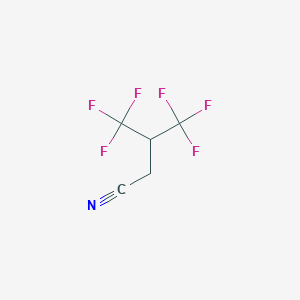
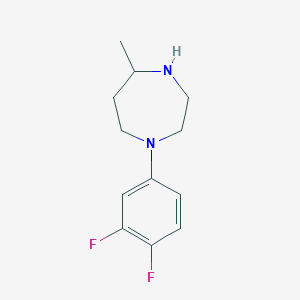


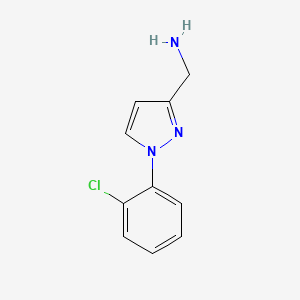
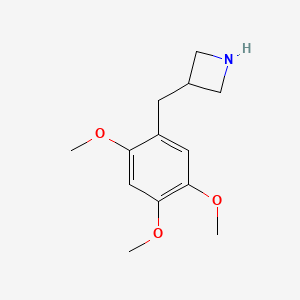
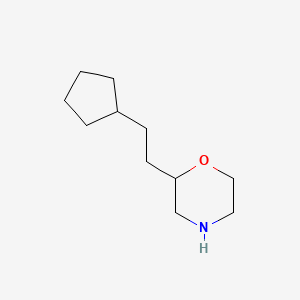
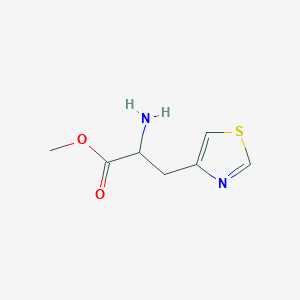
![tert-Butyl (5-aminobicyclo[2.2.1]heptan-2-yl)carbamate](/img/structure/B13536873.png)
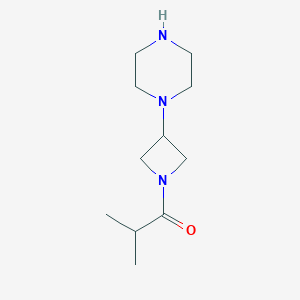

![[3-(4-Methoxyphenyl)phenyl]methanamine](/img/structure/B13536896.png)
